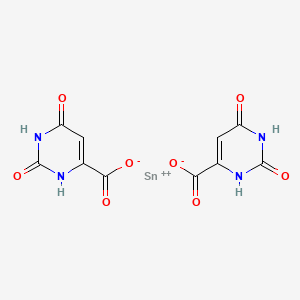
2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-1H-pyrimidine-6-carboxylate;tin(2+) is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) typically involves the reaction of pyrimidine derivatives with tin(2+) salts under controlled conditions. One common method involves the use of methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1H-pyrimidine-6-carboxylate;tin(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin(2+) ion to tin(0) or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can produce a variety of pyrimidine derivatives with different functional groups.
Scientific Research Applications
2,4-Dioxo-1H-pyrimidine-6-carboxylate;tin(2+) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving metal-organic frameworks and their interactions with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or as part of drug delivery systems is ongoing.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) involves its interaction with various molecular targets. The tin(2+) ion can coordinate with different ligands, influencing the compound’s reactivity and stability. The pathways involved may include coordination chemistry mechanisms where the tin ion forms complexes with other molecules, affecting their chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate: A similar compound without the tin(2+) ion, used in organic synthesis.
2,4-Dioxo-1H-pyrimidine-6-carboxylate lithium monohydrate: Another derivative with lithium instead of tin, used as a reagent in pharmaceutical research.
Uniqueness
The presence of the tin(2+) ion in 2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) makes it unique compared to other pyrimidine derivatives. This ion can significantly alter the compound’s chemical properties, making it suitable for specific applications in catalysis and material science that other similar compounds may not be able to achieve .
Properties
CAS No. |
94333-39-8 |
|---|---|
Molecular Formula |
C10H6N4O8Sn |
Molecular Weight |
428.89 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylate;tin(2+) |
InChI |
InChI=1S/2C5H4N2O4.Sn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
InChI Key |
PXYGGDJOQUNNMG-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Sn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


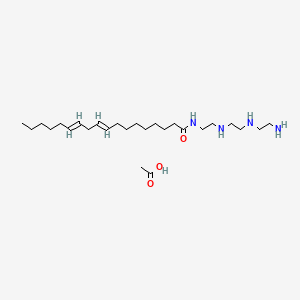
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)



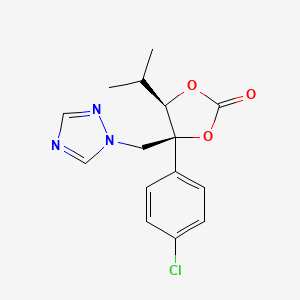
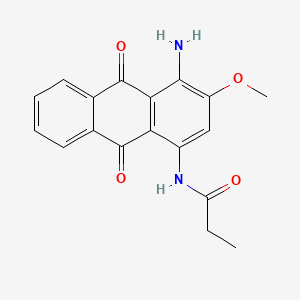
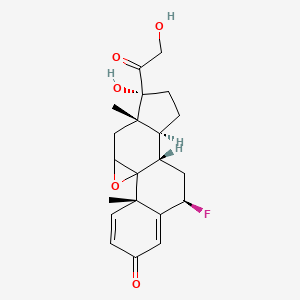


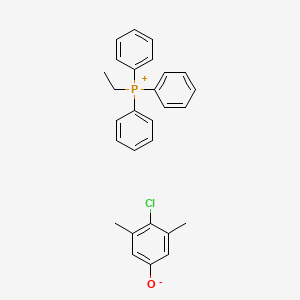
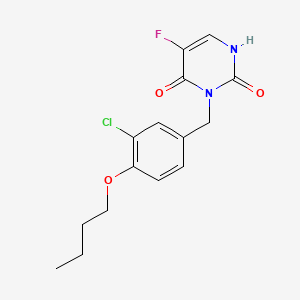
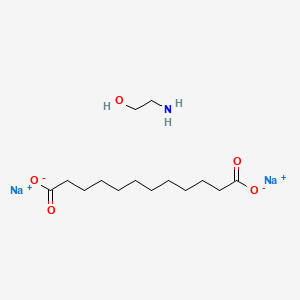
![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
